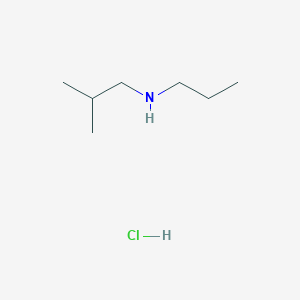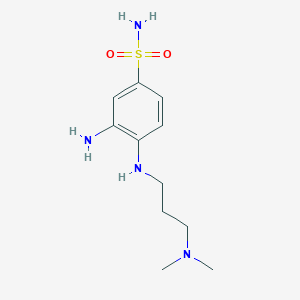
2-Bromo-6-(3-(methylsulfonyl)-4-nitrophenoxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-(3-(methylsulfonyl)-4-nitrophenoxy)benzaldehyde is a complex organic compound with significant interest in various fields of scientific research. This compound features a bromine atom, a methylsulfonyl group, and a nitrophenoxy group attached to a benzaldehyde core, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(3-(methylsulfonyl)-4-nitrophenoxy)benzaldehyde typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 6-(3-(methylsulfonyl)-4-nitrophenoxy)benzaldehyde using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-6-(3-(methylsulfonyl)-4-nitrophenoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and other reducing agents.
Substitution: Boronic acids, palladium catalysts, and bases like potassium carbonate.
Major Products Formed
Oxidation: 2-Bromo-6-(3-(methylsulfonyl)-4-nitrophenoxy)benzoic acid.
Reduction: 2-Bromo-6-(3-(methylsulfonyl)-4-aminophenoxy)benzaldehyde.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Bromo-6-(3-(methylsulfonyl)-4-nitrophenoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for creating new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.
Medicine: Explored for its potential use in drug development. Its unique structure allows for modifications that can lead to the discovery of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials. Its functional groups make it suitable for creating polymers, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-Bromo-6-(3-(methylsulfonyl)-4-nitrophenoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins or DNA.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-6-(methylsulfonyl)benzaldehyde: Lacks the nitrophenoxy group, making it less reactive in certain chemical reactions.
2-Bromo-6-(4-nitrophenoxy)benzaldehyde: Lacks the methylsulfonyl group, which may affect its solubility and reactivity.
2-Bromo-6-(3-(methylsulfonyl)phenoxy)benzaldehyde: Lacks the nitro group, which may reduce its potential biological activity.
Uniqueness
2-Bromo-6-(3-(methylsulfonyl)-4-nitrophenoxy)benzaldehyde is unique due to the presence of both the nitrophenoxy and methylsulfonyl groups, which confer distinct chemical and biological properties. These functional groups allow for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C14H10BrNO6S |
|---|---|
Peso molecular |
400.20 g/mol |
Nombre IUPAC |
2-bromo-6-(3-methylsulfonyl-4-nitrophenoxy)benzaldehyde |
InChI |
InChI=1S/C14H10BrNO6S/c1-23(20,21)14-7-9(5-6-12(14)16(18)19)22-13-4-2-3-11(15)10(13)8-17/h2-8H,1H3 |
Clave InChI |
YLYSMQOCSYCDKX-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=C(C=CC(=C1)OC2=C(C(=CC=C2)Br)C=O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(benzylamino)-3-cyclohexyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B13865985.png)
![4-[(2-Methoxyphenyl)methyl]-1,2,3,6-tetrahydropyridine](/img/structure/B13865987.png)


![5-[(1-propylimidazol-4-yl)methyl]-2,3-dihydro-1H-pyridin-6-one](/img/structure/B13866010.png)





![[3-[(2,6-Dichlorophenyl)methoxy]phenyl]methanol](/img/structure/B13866054.png)
![[(1S,4S)-7,7-dimethyl-2,3-dioxo-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride](/img/structure/B13866070.png)

